Ala-geninthiocin
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Overview
Description
Ala-geninthiocin is a novel thiopeptide antibacterial compound derived from marine Streptomyces species . It has exhibited potent in vitro activity against gram-positive bacteria including Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus . This compound is part of a broader class of thiopeptide antibiotics known for their desirable biological activity and potential as lead molecules in the search for new antibiotics .
Preparation Methods
Ala-geninthiocin is produced by a marine Streptomyces sp. ICN19 . The preparation involves bioassay-guided screening of antibacterial compounds from the cultured marine Streptomyces sp. ICN19 . The structure of this compound was determined using 1D and 2D NMR spectra and ESI-HRMS . The absolute configurations of the amino acid residues were determined by enantioselective GC-MS analysis .
Chemical Reactions Analysis
Ala-geninthiocin undergoes various chemical reactions typical of thiopeptide antibiotics. These reactions include:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ala-geninthiocin has several scientific research applications:
Chemistry: It serves as a model compound for studying thiopeptide antibiotics and their chemical properties.
Biology: Its potent antibacterial activity makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents.
Medicine: this compound’s activity against gram-positive bacteria positions it as a potential candidate for developing new antibiotics to treat bacterial infections.
Mechanism of Action
The exact mechanism of action of Ala-geninthiocin is not fully understood. like other thiopeptide antibiotics, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, ultimately leading to bacterial cell death . The molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Ala-geninthiocin is similar to other thiopeptide antibiotics such as geninthiocin and Val-geninthiocin . These compounds share structural similarities and exhibit potent antibacterial activity against gram-positive bacteria . this compound’s unique structure and specific activity profile distinguish it from its analogs . The known similar compounds include:
- Geninthiocin
- Val-geninthiocin
- Staurosporine
This compound’s uniqueness lies in its specific activity against certain bacterial strains and its potential for further development as a lead compound in antibiotic research .
Properties
Molecular Formula |
C50H49N15O14S |
---|---|
Molecular Weight |
1116.1 g/mol |
IUPAC Name |
(14S,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C50H49N15O14S/c1-12-28-49-61-31(16-78-49)42(72)54-22(7)40(70)63-33(18(2)3)44(74)57-24(9)48-65-35(26(11)79-48)46(76)55-21(6)39(69)56-23(8)47-60-30(15-77-47)36-27(50-62-32(17-80-50)43(73)64-34(25(10)66)45(75)59-28)13-14-29(58-36)41(71)53-20(5)38(68)52-19(4)37(51)67/h12-18,25,33-34,66H,4-9H2,1-3,10-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,76)(H,56,69)(H,57,74)(H,59,75)(H,63,70)(H,64,73)/t25-,33+,34+/m1/s1 |
InChI Key |
BUWWXQACKZTOAC-OCVOMCNHSA-N |
Isomeric SMILES |
CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Origin of Product |
United States |
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